molecular formula C9H14BNO4S B3030144 N-Isopropyl 3-boronobenzenesulfonamide CAS No. 871329-77-0

N-Isopropyl 3-boronobenzenesulfonamide

Cat. No.: B3030144
CAS No.: 871329-77-0
M. Wt: 243.09
InChI Key: KCJMBNYQVZPTRG-UHFFFAOYSA-N
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Description

N-Isopropyl 3-boronobenzenesulfonamide, also known as BSA-PEG3-I, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a boron-containing molecule that can be used in a variety of applications, including as a cross-linking agent in protein chemistry and as a fluorescent probe in biological imaging studies. In

Scientific Research Applications

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a derivative related to N-Isopropyl 3-boronobenzenesulfonamide, is extensively used in bioengineering for the nondestructive release of biological cells and proteins. It has applications in the study of the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, bioadhesion, bioadsorption, and the manipulation or deformation of individual cells (Cooperstein & Canavan, 2010).

Catalytic Applications

N,N-Di-isopropylbenzylamine-2-boronic acid, a compound structurally related to this compound, has been synthesized and evaluated for its application as a catalyst in direct amide formation between carboxylic acids and amines. The introduction of electron-withdrawing groups to this compound enhances its reactivity, making it an effective catalyst for amide formation under ambient conditions (Arnold et al., 2008).

Polymer Science Applications

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for its potential in drug delivery systems. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has been reported, indicating the critical role of the suitable choice of RAFT chain transfer agents and initiating species in achieving controlled/"living" polymerization conditions (Convertine et al., 2004).

Nanotechnology and Cancer Therapy

Isopropyl-o-carborane, another derivative, has been immobilized on Fe3O4 nanoparticles for potential application in boron neutron capture therapy of cancer (BNCT), showcasing the versatility of this compound derivatives in therapeutic applications (Korolkov et al., 2020).

The scientific research applications of "this compound" span various fields, including materials science, chemistry, and bioengineering. Below are some key findings from recent studies related to this compound or its close derivatives and analogs:

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a compound closely related to this compound, has seen extensive use in bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This includes applications in studying the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption. Such substrates are instrumental in manipulating or deforming individual cells, providing a foundation for advanced biomedical research and applications (Cooperstein & Canavan, 2010).

Organic Chemistry and Catalysis

In the realm of organic chemistry, novel organocatalytic formal [3 + 2] cycloaddition reactions have been developed with in situ generation of N-carbamoyl nitrones, showcasing the versatility of nitrogen-containing compounds in synthesizing valuable organic building blocks. This highlights the potential of using compounds like this compound in complex organic syntheses and catalysis to achieve high yields and enantiomeric excesses under mild conditions (Gioia et al., 2009).

Polymer Science

Poly(N-isopropyl acrylamide), closely related to this compound, is a thermoresponsive polymer widely investigated for drug delivery applications. Controlled polymerization techniques, such as RAFT polymerization, have been developed to synthesize pNIPAM at room temperature, enabling the creation of polymers with specific characteristics suitable for biomedical applications, including drug delivery systems (Convertine et al., 2004).

Nanotechnology and Cancer Therapy

The modification of nanoparticles with compounds like isopropyl-o-carborane, closely related to this compound, has been explored for magnetic targeted delivery in boron neutron capture therapy (BNCT) for cancer. This involves the immobilization of carboranes on Fe3O4 nanoparticles to facilitate targeted boron delivery to tumors, showcasing the potential of boron-containing compounds in therapeutic applications (Korolkov et al., 2020).

Safety and Hazards

N-Isopropyl 3-boronobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

N-Isopropyl 3-boronobenzenesulfonamide is a type of organoboron compound . The primary targets of this compound are the transition metal catalysts used in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and bioavailability due to the properties of boron .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is generally environmentally benign and stable . The efficiency of its action in the suzuki–miyaura coupling can be affected by the specific conditions of the reaction, such as the presence of other reagents and the reaction temperature .

Biochemical Analysis

Biochemical Properties

N-Isopropyl 3-boronobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme or altering the enzyme’s conformation, which can affect the enzyme’s catalytic activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the target protein, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and effectiveness in modulating cellular processes .

Properties

IUPAC Name

[3-(propan-2-ylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMBNYQVZPTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661211
Record name {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-77-0
Record name B-[3-[[(1-Methylethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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